5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline
Overview
Description
5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline (5-CBA-2M) is a synthetic organic compound that has recently been studied for its potential use in various scientific applications. 5-CBA-2M is an aromatic compound with a unique structure that has been found to possess a number of interesting properties.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on synthesizing novel derivatives of benzoxazole, such as 1,2,4-triazole and benzoxazolyl compounds, and evaluating their antimicrobial properties. These compounds have been found to possess significant activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Receptor Agonism
Benzoxazole derivatives have been studied for their role as partial agonists at specific receptors, such as the 5-HT3 receptor in the gut. Certain derivatives, particularly those with a chloro substituent, have shown increased potency, suggesting their utility in treating conditions like irritable bowel syndrome without causing constipation (Sato et al., 1998).
Phototransformation Studies
Investigations into the phototransformation of benzotriazole derivatives under UV light have provided insights into their environmental behavior and degradation pathways. These studies are crucial for understanding the environmental impact of such compounds and their derivatives (Liu et al., 2021).
Mechanism of Action
Target of Action
A structurally similar compound, 2,5-dichloro-n-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide, has been found to interact withFructose-1,6-bisphosphatase 1 in humans . This enzyme plays a crucial role in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
Based on the structural similarity to the aforementioned compound, it may interact with its target enzyme and potentially inhibit its activity
Biochemical Pathways
If it does indeed target fructose-1,6-bisphosphatase 1, it could impact thegluconeogenesis pathway . This could potentially lead to changes in glucose levels in the body, affecting energy metabolism.
Result of Action
If it does inhibit Fructose-1,6-bisphosphatase 1, it could potentially lead to decreased glucose production via gluconeogenesis . This could have various downstream effects depending on the physiological context, such as altered energy metabolism.
properties
IUPAC Name |
5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFNQNNCPOYVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352259 | |
Record name | 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
292058-49-2 | |
Record name | 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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